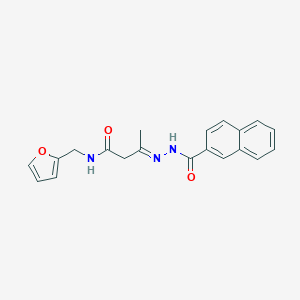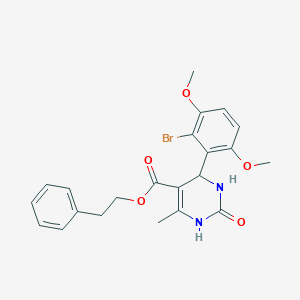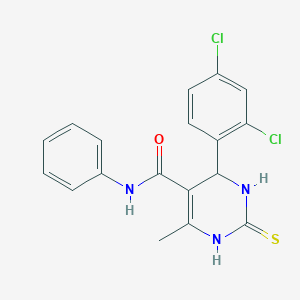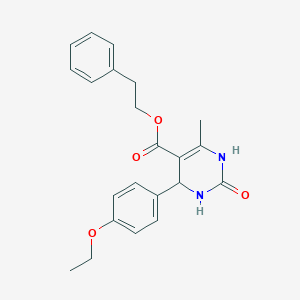![molecular formula C28H24BrN3O2 B400862 1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 314034-66-7](/img/structure/B400862.png)
1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a quinoline moiety, which is a heterocyclic aromatic ring system with wide applications in medicinal chemistry . The molecule also contains a bromine atom, a methoxy group, and a dihydropyrazol ring.
Molecular Structure Analysis
The molecular formula of this compound is C28H24BrN3O2. It contains a quinoline ring, which is a fused ring system with a benzene ring and a pyridine ring. The presence of the bromine atom, the methoxy group, and the dihydropyrazol ring add complexity to the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Quinoline and pyrazole derivatives are frequently explored for their potential biological activities. For example, research on the synthesis of 3-heteroarylthioquinoline derivatives has revealed significant antituberculosis activity, with certain compounds showing no toxic effects against mouse fibroblast cell lines in vitro (Selvam Chitra et al., 2011). Similarly, new arylsulfonamide-based quinolines have been synthesized and evaluated for antioxidant, antifungal, and antibacterial activities, demonstrating considerable efficacy against various pathogens (L. Jyothish Kumar & V. Vijayakumar, 2017).
Antibacterial and Antifungal Research
Compounds with quinoline cores are also synthesized for their antibacterial and antifungal properties. Studies have reported the creation of heterocyclic systems containing bridged nitrogen atoms with notable antibacterial activity (Xin-Ping Hui et al., 2000). This suggests a potential area of research application for similar compounds in developing new antimicrobial agents.
Antioxidant Properties
Research into quinoline derivatives extends into evaluating their antioxidant properties. A study on pyrazole derivatives containing the 2-methylquinoline ring system revealed potential antimicrobial agents with significant antibacterial activity (G. Raju et al., 2016). Another investigation into the oxidative coupling of quinoline ethanone derivatives showcased innovative synthetic pathways that could be of interest in organic chemistry and pharmaceutical synthesis (P. Chauhan et al., 2017).
Synthetic Methodologies and Chemical Properties
The field of synthetic organic chemistry frequently explores compounds like quinolines for novel reaction mechanisms and synthetic routes. For instance, research into the synthesis of pyrazole derivatives with a 2-methylquinoline ring system has shown these compounds to possess antimicrobial properties, underscoring the diverse applicability of these molecules in developing new therapeutics (G. Raju et al., 2016).
Zukünftige Richtungen
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the biological activities of many quinoline derivatives, this compound could be a candidate for further medicinal chemistry research .
Eigenschaften
IUPAC Name |
1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrN3O2/c1-17-27(25-16-26(32(31-25)18(2)33)19-9-12-22(34-3)13-10-19)28(20-7-5-4-6-8-20)23-15-21(29)11-14-24(23)30-17/h4-15,26H,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVMIKBVOBDRDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)OC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxyphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B400780.png)
![Methyl 4-[2-(4-bromobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B400782.png)
![7-benzyl-8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400783.png)

![7-isobutyl-3-methyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400786.png)







![4-[2,3-bis(methyloxy)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B400802.png)
![2-[(7-decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B400804.png)